molecular formula C6H8N2O4S2 B103779 Benzene-1,4-disulfonamide CAS No. 16993-45-6

Benzene-1,4-disulfonamide

Cat. No.: B103779
CAS No.: 16993-45-6
M. Wt: 236.3 g/mol
InChI Key: WOUBWJAJSXAOIV-UHFFFAOYSA-N
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Description

Benzene-1,4-disulfonamide is an organic compound with the molecular formula C6H8N2O4S2 It is characterized by the presence of two sulfonamide groups attached to a benzene ring at the 1 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzene-1,4-disulfonamide can be synthesized through several methods. One common approach involves the sulfonation of benzene-1,4-diamine with chlorosulfonic acid, followed by neutralization with ammonia to yield the disulfonamide derivative. The reaction conditions typically require controlled temperatures and careful handling of reagents to ensure high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and reduced production costs.

Chemical Reactions Analysis

Types of Reactions: Benzene-1,4-disulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide groups to amines.

    Substitution: Nucleophilic substitution reactions can replace the sulfonamide groups with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products:

    Oxidation: Benzene-1,4-disulfonic acid.

    Reduction: Benzene-1,4-diamine.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

Benzene-1,4-disulfonamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Benzene-1,3-disulfonamide: Similar structure but with sulfonamide groups at the 1 and 3 positions.

    Benzene-1,2-disulfonamide: Sulfonamide groups at the 1 and 2 positions.

    Toluene-2,4-disulfonamide: Contains a methyl group in addition to the sulfonamide groups.

Uniqueness: Benzene-1,4-disulfonamide is unique due to its specific positioning of sulfonamide groups, which imparts distinct chemical and biological properties. Its ability to inhibit oxidative phosphorylation with high selectivity makes it a valuable compound in medicinal chemistry research .

Properties

IUPAC Name

benzene-1,4-disulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O4S2/c7-13(9,10)5-1-2-6(4-3-5)14(8,11)12/h1-4H,(H2,7,9,10)(H2,8,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOUBWJAJSXAOIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)N)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60632245
Record name Benzene-1,4-disulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60632245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16993-45-6
Record name Benzene-1,4-disulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60632245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name benzene-1,4-disulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Benzene-1,4-disulfonamide interact with its target and what are the downstream effects?

A1: Research indicates that this compound derivatives act as potent inhibitors of oxidative phosphorylation (OXPHOS), specifically targeting complex I within the electron transport chain [, ]. This inhibition disrupts the production of adenosine triphosphate (ATP), the primary energy currency of cells. Consequently, cells heavily reliant on aerobic metabolism, such as certain cancer cells, experience reduced energy availability leading to growth inhibition and cell death [, ].

Q2: Can you elaborate on the Structure-Activity Relationship (SAR) of this compound and how modifications impact its activity?

A2: Studies focusing on benzene-1,4-disulfonamides as OXPHOS inhibitors demonstrate a clear SAR. Modifications to the core structure, particularly substitutions on the benzene ring and variations in the sulfonamide moieties, significantly influence the compound's potency and selectivity for complex I [, ]. Optimization efforts have successfully yielded derivatives with nanomolar IC50 values against complex I, highlighting the impact of structural modifications on enhancing inhibitory activity [, ].

Q3: What is the in vitro and in vivo efficacy of this compound derivatives?

A3: this compound derivatives have demonstrated promising in vitro and in vivo efficacy. In cell-based assays, these compounds effectively inhibit the growth of various cancer cell lines, particularly those exhibiting a high dependence on OXPHOS [, ]. Furthermore, in vivo studies using a syngeneic pancreatic cancer model showcased significant tumor growth inhibition following oral administration of a lead compound, DX3-213B, without noticeable toxicity []. These findings highlight the therapeutic potential of this compound derivatives for treating cancers reliant on OXPHOS.

Q4: Besides anticancer activity, are there other applications for this compound derivatives?

A4: Beyond their potential as anticancer agents, this compound derivatives have shown promise as inhibitors of carbonic anhydrases (CAs) [, ]. Specifically, compounds like 4-sulfamoyl-N-(3-morpholinopropyl)benzamide, N-(3-morpholinopropyl)this compound, and N-(4-diethylaminoethoxybenzyl)benzene-1,4-bis(sulfonamide) exhibit inhibitory activity against hCA I, hCA II, hCA IV, and hCA XII with varying affinities []. This suggests their potential application in developing novel antiglaucoma therapies [].

Q5: Has this compound been utilized in catalytic applications?

A5: While not directly acting as catalysts, this compound derivatives play a crucial role in catalyst development. For instance, a novel catalyst system employing copper immobilized on layered double hydroxides (LDHs) utilizes N1,N4-bis(4,6-diamino-1,3,5-triazin-2-yl)this compound as a key component []. This catalyst demonstrates high efficiency in synthesizing pyrano[2,3-d]pyrimidine and dihydropyrazolo[4′,3′:5,6]pyrano[2,3-d]pyrimidine-dione derivatives, highlighting the utility of this compound derivatives in designing efficient catalytic systems [].

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